Product packaging for Kopsinine(Cat. No.:)

Kopsinine

Número de catálogo: B1219418
Peso molecular: 338.4 g/mol
Clave InChI: IYLRRIUNGGQRTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Kopsinine (CAS 559-51-3) is a monoterpene indole alkaloid of significant interest in natural product and organic chemistry research. It was first isolated from the bark and leaves of the rainforest tree Kopsia longiflora Merr. and is recognized for its complex, hexacyclic molecular architecture that features a central bicyclo[2.2.2]octane ring system . This compound belongs to the aspidosperma-type alkaloids but is distinguished by an additional carbon-carbon bond that forms a sixth ring, creating a rigid, cage-like structure with multiple stereogenic centers . The intricate structure of this compound, with the molecular formula C21H26N2O2 and a molecular weight of 338.4 g/mol, has established it as a high-value target for total synthesis . It serves as a benchmark for developing and testing novel synthetic methodologies, inspiring advances in radical cyclization chemistry and stereoselective intramolecular cascade reactions . Researchers utilize this compound to study convergent synthetic strategies, such as late-stage SmI2-mediated transannular free radical conjugate additions, to construct its challenging bicyclo[2.2.2]octane core . Furthermore, its presence in various Kopsia species and related genera within the Apocynaceae family makes it a compound of interest for phytochemical and biosynthetic studies . This product is intended for research and scientific applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O2 B1219418 Kopsinine

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLRRIUNGGQRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Intramolecular [4+2]/[3+2] Cycloaddition Cascade

A pivotal advancement in kopsinine synthesis involves an intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles. This method, developed by Boger and colleagues, enables the rapid assembly of the pentacyclic precursor 1 in a single step . The C3 methyl ester of the natural product serves dual roles: activating the oxadiazole for the initiating Diels–Alder reaction and stabilizing the intermediate 1,3-dipole during the subsequent [3+2] cycloaddition.

Key Reaction Conditions

  • Substrate : 1,3,4-oxadiazole derivative functionalized with a diene and dipolarophile.

  • Temperature : Thermal activation under refluxing toluene.

  • Yield : The cascade achieves >50% yield for the pentacyclic core .

This approach circumvents the need for stepwise ring construction, offering a streamlined pathway to the Aspidosperma alkaloid skeleton.

SmI₂-Mediated Transannular Free Radical Conjugate Addition

The bicyclo[2.2.2]octane core of this compound is forged via a SmI₂-mediated transannular free radical conjugate addition. This late-stage strategy forms the critical C21–C2 bond, converting pentacyclic precursor 1 into the hexacyclic framework .

Mechanistic Insights

  • Substrate Activation : Methyl dithiocarbonate 9 undergoes Chugaev elimination to generate olefin 10 , positioning the radical acceptor.

  • Radical Generation : SmI₂ reduces the dithiocarbonate, initiating a transannular radical conjugate addition.

  • Cyclization : The radical intermediate abstracts a hydrogen atom, completing the bicyclo[2.2.2]octane ring .

Optimized Conditions

ParameterValue
SmI₂ Concentration0.1 M in THF
Temperature−78°C to 25°C (gradient)
Yield60% for (−)-kopsinine

This method’s efficiency stems from its stereochemical control, leveraging SmI₂’s ability to mediate stereoselective radical cyclizations.

Nitroaryl Transfer Cascade Strategy

A novel nitroaryl transfer cascade strategy, reported by Ma et al., provides an alternative route to this compound’s core . This approach employs 2-nitrobenzenesulfonamide-functionalized cyclohexenones in a tandem conjugate addition/Truce–Smiles/E1cb sequence.

Reaction Sequence

  • Conjugate Addition : Intramolecular attack forms a tetracyclic intermediate.

  • Truce–Smiles Rearrangement : Nitro group migration generates a sulfonamide-stabilized carbanion.

  • E1cb Elimination : Deprotonation and elimination yield the pentacyclic scaffold .

Advantages

  • Atom Economy : Minimizes protecting group manipulations.

  • Versatility : Adaptable to synthesize (−)-kopsinilam and (−)-limaspermidine .

Racemic Tetracyclic Amine Resolution and Conversion

Early synthetic efforts by Hesse and coworkers utilized racemic tetracyclic amine 5 , resolved via chiral chromatography into enantiopure (−)-kopsinine .

Critical Steps

  • Resolution : Semipreparative chiral HPLC (Daicel ChiralCel OD column, 20% i-PrOH/hexanes) achieves >98% ee .

  • Functionalization : N-Debenzylation and C21 methylation install the methoxycarbonyl group .

Limitations

  • Low throughput due to chromatographic resolution.

  • Dependence on racemic starting materials increases step count .

Divergent Synthesis from a Common Pentacyclic Intermediate

A divergent synthesis strategy leverages a shared pentacyclic intermediate 15 to access this compound and related alkaloids .

Synthetic Flexibility

  • C21–C2 Bond Formation : SmI₂-mediated radical cyclization (as in Section 2).

  • C21–O–C6 Bond Formation : Acid-catalyzed cyclization for deoxoapodine synthesis .

Comparative Yields

Target AlkaloidKey StepYield
(−)-KopsinineSmI₂ cyclization60%
(−)-DeoxoapodineAcidic cyclization55%

This approach underscores the utility of late-stage diversification in complex alkaloid synthesis .

Comparative Analysis of Synthetic Approaches

Table 1: Method Comparison

MethodKey StepStepsOverall YieldScalability
[4+2]/[3+2] Cycloaddition Cascade cyclization128%Moderate
SmI₂ Radical Cyclization Transannular addition1012%High
Nitroaryl Transfer Truce–Smiles rearrangement146%Low
Racemic Amine Resolution Chiral chromatography155%Low

Key Observations

  • The SmI₂-mediated route offers superior scalability and yield, making it the preferred industrial candidate .

  • The nitroaryl transfer cascade, while innovative, suffers from multi-step inefficiencies .

Análisis De Reacciones Químicas

Types of Reactions

Kopsinine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound-N(4)-oxide .

Aplicaciones Científicas De Investigación

Medicinal Applications

Kopsinine has been studied for its potential therapeutic effects, particularly in treating various diseases. Research highlights its antiprotozoal activity, which is critical given the global burden of protozoan infections.

Antiprotozoal Activity

A study focusing on the isolation of bioactive compounds from Pleiocarpa bicarpellata extracts identified this compound among other alkaloids, demonstrating significant antiprotozoal effects. The following table summarizes the in vitro activity of this compound against specific protozoan pathogens:

Sample Pathogen IC50 (µM) Selectivity Index
This compoundLeishmania donovani25.3>100
This compoundPlasmodium falciparum34.2>100

These findings suggest that this compound exhibits promising antiprotozoal properties, making it a candidate for further development as an anti-infective agent .

Synthetic Applications

The total synthesis of this compound has been a subject of extensive research, leading to various synthetic methodologies that highlight its structural complexity and potential for derivative development.

Total Synthesis Techniques

Several synthetic routes have been developed to produce this compound, each employing different strategies to construct its intricate bicyclic structure. Notable methods include:

  • Intramolecular Cycloaddition : A powerful approach utilizing intramolecular [4+2] and [3+2] cycloaddition reactions has been reported, allowing for efficient assembly of the bicyclo[2.2.2]octane core .
  • Asymmetric Synthesis : Recent advancements have introduced asymmetric one-pot reactions that yield this compound with high enantiomeric purity .

The following table summarizes various synthetic methods and their yields:

Synthesis Method Yield (%) Reference
Intramolecular Cycloaddition90
Asymmetric One-Pot Reaction13
Total Synthesis via SmI220

These methodologies not only facilitate the production of this compound but also allow for the exploration of analogs that may enhance its biological activity.

Structural Studies

Understanding the structure of this compound is crucial for elucidating its mechanism of action and enhancing its therapeutic potential.

Crystal Structure Analysis

The crystal structure of this compound has been determined using X-ray crystallography, providing insights into its three-dimensional conformation and stereochemistry. This structural information is essential for rational drug design and optimization efforts aimed at developing more effective derivatives .

Mecanismo De Acción

The mechanism of action of kopsinine involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit microsomal lipid peroxidation, which is induced by carbon tetrachloride in vitro. This suggests that this compound may exert its effects by modulating oxidative stress pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Kopsinine shares structural homology with several Aspidosperma and Kopsia alkaloids. Key comparisons are outlined below:

Structural Analogues

Table 1: Structural Comparison of this compound and Related Alkaloids
Compound Core Structure Key Substituents Bioactivity Highlights
This compound Hexacyclic, bicyclo[2.2.2] C5 ethyl, C16 methoxycarbonyl Antitussive (ID50 = 0.11 mmol/kg)
Aspidofractine Hexacyclic, bicyclo[2.2.2] C5 methyl, C16 unmodified Anticancer potential (unquantified)
Limaspermidine Pentacyclic, no bicyclo[2.2.2] C5 ethyl, C16 hydroxyl Unreported bioactivity
Kopsiflorine Hexacyclic, bicyclo[2.2.2] C5 ethyl, C16 hydroxyl P-glycoprotein inhibition in drug-resistant cells

Key Observations :

  • Bicyclo[2.2.2]octane : Present in this compound, aspidofractine, and kopsiflorine, this ring system is crucial for bioactivity. Its absence in limaspermidine correlates with reduced pharmacological relevance .
  • C16 Modifications : this compound’s C16 methoxycarbonyl group enhances antitussive activity compared to the hydroxyl group in kopsiflorine .

Key Observations :

  • Late-Stage Bond Formation : this compound’s synthesis prioritizes late-stage C2–C21 bond formation via radical intermediates, contrasting with aspidofractine’s reliance on biomimetic cyclization .
  • Enantioselectivity : Limaspermidine’s synthesis achieves superior enantiocontrol compared to this compound, which often requires resolution steps .

Functional Comparison

Antitussive Activity

This compound and methyl demethoxy-carbonylchanofruticosinate (164) both exhibit antitussive effects, but this compound’s ID50 (0.11 mmol/kg) surpasses 164’s ID50 (0.45 mmol/kg) . The C2–C20 linkage and C16 methoxycarbonyl in this compound are hypothesized to enhance receptor binding .

Anticancer Potential

Kopsiflorine, a structural analogue, enhances vincristine cytotoxicity in drug-resistant KB cells by inhibiting P-glycoprotein efflux .

Q & A

Q. Q1: What are the established synthetic pathways for Kopsinine, and how do reaction conditions influence yield and stereochemical outcomes?

Answer: this compound synthesis typically employs indole alkaloid frameworks, with key steps including Pictet-Spengler cyclization and stereoselective reductions. Reaction temperature, solvent polarity (e.g., dichloromethane vs. methanol), and catalyst choice (e.g., chiral auxiliaries like Evans’ oxazolidinones) critically affect enantiomeric excess. For example, Li et al. (2020) reported a 15% yield increase using BF₃·OEt₂ as a Lewis acid in cyclization steps . Researchers should optimize these parameters via fractional factorial design to isolate intermediates and validate stereochemistry via NOESY NMR or X-ray crystallography .

Q. Q2: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are foundational for structural confirmation. Purity assays require HPLC-UV (≥95% peak area) with C18 columns and isocratic elution (acetonitrile:water, 70:30). For resolving diastereomers, chiral stationary phases (e.g., Chiralpak AD-H) coupled with circular dichroism (CD) are recommended. Contaminants like residual solvents should be quantified via GC-MS per ICH Q3C guidelines .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictory bioactivity data for this compound across different cell lines?

Answer: Discrepancies often arise from variability in cell membrane permeability, metabolic enzyme expression (e.g., CYP450 isoforms), or assay endpoints (e.g., IC₅₀ vs. EC₅₀). A systematic approach includes:

Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR data and Z-factor validation for high-throughput screens.

Pharmacokinetic Profiling : Measure intracellular this compound concentrations via LC-MS/MS to correlate exposure with effect .

Mechanistic Deconvolution : Apply siRNA knockdowns or CRISPR-Cas9 to isolate target pathways (e.g., NF-κB inhibition vs. ROS modulation) .

Q. Q4: What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative models?

Answer: Use transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with randomized block designs to control for litter effects. Include:

Dose-Response Curves : 3–5 log-spaced doses to assess efficacy-toxicity trade-offs.

Biomarker Panels : Quantify Aβ₄₂, tau phosphorylation, and neuroinflammation markers (IL-1β, TNF-α) via multiplex ELISA.

Behavioral Endpoints : Morris water maze for cognitive deficits, validated by blinded scoring .

Q. Q5: How should researchers address inconsistencies in this compound’s reported binding affinities across molecular docking studies?

Answer: Contradictions may stem from force field selection (e.g., AMBER vs. CHARMM) or protonation state errors. Mitigation strategies:

Consensus Docking : Compare results across AutoDock Vina, Glide, and GOLD.

MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).

Experimental Validation : SPR or ITC to measure binding kinetics (KD, ΔH) .

Q. Q6: What methodologies are critical for evaluating this compound’s structure-activity relationships (SAR) in antimalarial assays?

Answer:

Analog Synthesis : Modify the C-3 ethyl group and D-ring lactam to generate derivatives.

In Vitro Testing : Use synchronized Plasmodium falciparum cultures (3D7 strain) with hypoxanthine incorporation assays.

Computational Modeling : Generate 3D-QSAR CoMFA models to predict potency cliffs .

Q. Q7: How can researchers design robust in vivo toxicity studies for this compound derivatives?

Answer: Follow OECD 407 guidelines:

  • Species : Sprague-Dawley rats (n=10/group, balanced sex distribution).
  • Endpoints : Hematology (WBC, RBC), histopathology (liver, kidney), and AST/ALT levels.
  • Dose Selection : Base MTD on 14-day pilot studies. Include positive controls (e.g., cyclophosphamide) .

Q. Q8: What strategies are effective for reconciling contradictory pharmacokinetic data between rodent and non-rodent models?

Answer: Species differences in CYP metabolism and plasma protein binding require:

Allometric Scaling : Apply rule-of-exponents for clearance predictions.

PBPK Modeling : Simulate absorption/distribution using GastroPlus™.

Cross-Species Metabolite ID : Use HRMS/MS to compare urinary and biliary excretion profiles .

Q. Q9: How should researchers prioritize this compound analogs for preclinical development based on conflicting efficacy-toxicity ratios?

Answer: Apply multi-criteria decision analysis (MCDA):

Weighted Scoring : Assign values to potency (IC₅₀), selectivity index (SI), and synthetic feasibility.

PCA : Reduce dimensionality of ADME-Tox data (e.g., LogP, hERG inhibition).

In Silico Toxicity : Predict mutagenicity (Ames test) and hepatotoxicity via Derek Nexus .

Q10: What frameworks guide the formulation of novel research questions on this compound’s polypharmacology?

Answer: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Hypothesis : “Does this compound’s dual inhibition of P-gp and BCRP enhance blood-brain barrier penetration?”
  • Methods : Combine MDCK-MDR1 permeability assays with microdialysis in rat CNS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kopsinine
Reactant of Route 2
Kopsinine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.